molecular formula C19H18N2S B8617241 4-(Benzothiazol-2-yl)-1-benzyl-1,2,3,6-tetrahydropyridine

4-(Benzothiazol-2-yl)-1-benzyl-1,2,3,6-tetrahydropyridine

Cat. No.: B8617241
M. Wt: 306.4 g/mol
InChI Key: LGUXLRSWEKEXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzothiazol-2-yl)-1-benzyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C19H18N2S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18N2S

Molecular Weight

306.4 g/mol

IUPAC Name

2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C19H18N2S/c1-2-6-15(7-3-1)14-21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)22-19/h1-10H,11-14H2

InChI Key

LGUXLRSWEKEXMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=NC3=CC=CC=C3S2)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Benzothiazol-2-yl)pyridine (4.5 g, 0.02 mol) was suspended in DMF (10 ml) and benzyl bromide (3.8 ml, 0.03 mol) added and the reaction mixture stirred at reflux for 1 hour. On cooling, the solid was filtered and washed with ether (20 ml). The solid was then suspended in ethanol (100 ml), sodium borohydride (1.05 g, 0.026 mol) added and the reaction stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, the residue diluted with water (50 ml) and the product extracted into dichloromethane (3×50 ml). The combined organic layers were washed with brine, dried (MgSO4), and concentrated. The crude product was purified by flash chromatography eluting with 15% ethyl acetate in petroleum ether to give a solid. Recrystallisation from ethyl acetate afforded the title compound as a white solid (4.1 g, 67%); (Found: C, 74.31; H, 5.87; N, 9.07. C19H18N2S requires C, 74.47; H, 5.92; N, 9.14%). δH (CDCl3), 2.76 (2H, m, NCH2 CH2), 2.83 (2H, m, NCH2CH2), 3.23 (2H, m, NCH2 CH2), 3.67 (2H, s, NCH2Ph), 6.67 (1H, m, NCH2CH), 7.35 (7H, m, ArH), 7.81 (1H, d, J 7.9Hz, ArH), 7.97 (1H, d, J 8.1Hz, ArH). m/z (ES+) 307 (M+1)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
67%

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